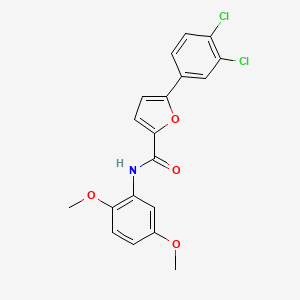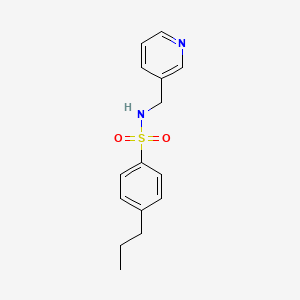
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-2-furamide, commonly known as DOEF, is a chemical compound that has gained significant attention in the field of scientific research. DOEF belongs to the class of furan-based compounds and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用机制
The mechanism of action of DOEF is not fully understood. However, studies have suggested that DOEF exerts its anticancer activity by inducing apoptosis in cancer cells. DOEF has also been found to inhibit the activity of various enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
DOEF has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DOEF exhibits significant cytotoxicity against various cancer cell lines. DOEF has also been found to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory cytokines. In vivo studies have shown that DOEF exhibits significant herbicidal activity against various weed species.
实验室实验的优点和局限性
DOEF has several advantages for use in lab experiments. DOEF is readily available and can be synthesized using relatively simple methods. DOEF exhibits significant activity against various cancer cell lines and has been found to exhibit herbicidal activity against various weed species. However, DOEF also has some limitations. DOEF has not been extensively studied in vivo, and its toxicity profile is not fully understood. Further studies are needed to determine the safety and efficacy of DOEF for use in various applications.
未来方向
There are many future directions for the study of DOEF. Further studies are needed to determine the safety and efficacy of DOEF in vivo. Studies are also needed to determine the potential use of DOEF as a treatment for various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to determine the potential use of DOEF as a herbicide and growth regulator for crops. Additionally, studies are needed to determine the potential use of DOEF as a water treatment agent.
合成方法
DOEF can be synthesized using various methods, including the reaction of 3,4-dichlorophenylamine with 2,5-dimethoxybenzaldehyde in the presence of furfurylamine and acetic acid. The reaction takes place under reflux conditions and yields DOEF as a white solid with a melting point of 207-209°C.
科学研究应用
DOEF has been studied for its potential applications in various fields of scientific research. In the field of medicine, DOEF has been found to exhibit significant anticancer activity against various cancer cell lines. DOEF has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
In the field of agriculture, DOEF has been studied for its potential use as a herbicide and as a growth regulator for crops. DOEF has been found to exhibit significant herbicidal activity against various weed species and has also been found to enhance the growth of crops such as maize and wheat.
In the field of environmental science, DOEF has been studied for its potential use as a water treatment agent. DOEF has been found to exhibit significant adsorption capacity for various pollutants such as heavy metals and organic compounds.
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-12-4-6-17(25-2)15(10-12)22-19(23)18-8-7-16(26-18)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSNHUBMKZNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B6041224.png)
![N'-(3,4-dihydroxybenzylidene)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B6041238.png)
![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)

![N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methylpropanamide](/img/structure/B6041250.png)
![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6041260.png)
![2-(2-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6041266.png)

![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)

![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)